molecular formula C14H11FO2S B7794920 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde CAS No. 84884-42-4

2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde

Cat. No.: B7794920
CAS No.: 84884-42-4
M. Wt: 262.30 g/mol
InChI Key: SWEFIXSLBCPJAH-UHFFFAOYSA-N
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Description

2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C14H11FO2S It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfanyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxyaniline and benzaldehyde.

    Formation of Intermediate: The 5-fluoro-2-methoxyaniline undergoes a nucleophilic substitution reaction with a suitable sulfanylating agent to form 5-fluoro-2-methoxyphenyl sulfide.

    Final Step: The intermediate is then subjected to a formylation reaction using a formylating agent such as Vilsmeier-Haack reagent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzoic acid.

    Reduction: 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. The sulfanyl group can participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzoic acid
  • 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzyl alcohol
  • 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzene

Uniqueness

2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo a variety of chemical reactions. The combination of fluorine, methoxy, and sulfanyl groups also imparts distinct chemical properties that can be exploited in various applications.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)sulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-17-12-7-6-11(15)8-14(12)18-13-5-3-2-4-10(13)9-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEFIXSLBCPJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)SC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245467
Record name 2-[(5-Fluoro-2-methoxyphenyl)thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84884-42-4
Record name 2-[(5-Fluoro-2-methoxyphenyl)thio]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84884-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Fluoro-2-methoxyphenyl)thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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